molecular formula C5H12FNO B15048290 4-Amino-3-fluoro-2-methyl-2-butanol

4-Amino-3-fluoro-2-methyl-2-butanol

Cat. No.: B15048290
M. Wt: 121.15 g/mol
InChI Key: QNFKDKWENVIYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorine in Organic and Medicinal Chemistry Research Perspectives

The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. chemuniverse.com The significance of fluorine stems from its unique properties. As the most electronegative element, it can profoundly influence the acidity and basicity of nearby functional groups, alter metabolic stability, and enhance binding affinity to target proteins. achemblock.comclearsynth.com The substitution of a hydrogen atom with a fluorine atom, which is of a comparable size, can lead to improved pharmacokinetic profiles, such as increased lipophilicity and bioavailability, without significantly increasing the molecule's steric bulk. achemblock.comclearsynth.com The stability of the carbon-fluorine bond also contributes to enhanced metabolic resistance, prolonging the in vivo half-life of a drug. achemblock.com

Overview of Branched Amino Alcohol Scaffolds in Chemical Biology

Branched amino alcohol scaffolds are prevalent structural motifs in a wide array of biologically active molecules, including natural products and synthetic pharmaceuticals. The branching can introduce conformational constraints, influencing the molecule's three-dimensional shape and its ability to fit into the binding pocket of a biological target. This is of particular importance in the design of enzyme inhibitors and receptor modulators, where stereochemistry plays a crucial role in determining biological activity. acs.orgresearchgate.net The presence of branched chains can also impact a molecule's metabolic fate, as the steric hindrance can prevent or slow down enzymatic degradation. nih.gov

Research Rationale for the Investigation of 4-Amino-3-fluoro-2-methyl-2-butanol

While specific research findings on this compound are not extensively published in peer-reviewed literature, the rationale for its investigation can be inferred from the established principles of medicinal chemistry and the known properties of its structural components. The molecule combines several key features that make it a compound of significant interest for chemical and biological exploration.

The presence of a fluorine atom at the 3-position is expected to modulate the pKa of the adjacent amino group at the 4-position, potentially influencing its charge state at physiological pH and its ability to form ionic interactions. Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which could enhance binding to a biological target.

The tertiary alcohol at the 2-position, along with the methyl group, creates a sterically hindered environment. This branching can confer conformational rigidity and may play a role in orienting the other functional groups for optimal interaction with a receptor or enzyme active site. The tertiary alcohol itself is less prone to oxidation compared to primary or secondary alcohols, which could contribute to increased metabolic stability.

The stereochemistry of the molecule, specifically the (R)-configuration at the fluorine-bearing carbon, is of critical importance. Biological systems are chiral, and different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. acs.orgyoutube.com The investigation of a single enantiomer like (3R)-4-amino-3-fluoro-2-methylbutan-2-ol allows for the elucidation of its specific interactions with biological macromolecules.

In essence, this compound represents a carefully designed molecular probe. Its synthesis and study would aim to explore the synergistic effects of fluorination and branching on the physicochemical and biological properties of an amino alcohol scaffold. The insights gained from such investigations could pave the way for the development of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

Chemical Compound Data

Compound Name
This compound
(3R)-4-amino-3-fluoro-2-methylbutan-2-ol
4-Amino-2-methylbutan-2-ol
4-amino-3-substituted butanoic acid
Baclofen
Gabapentin
Pregabalin
4-(4-chlorophenyl)-2-pyrrolidine
Diaminosuccinic acid
Diaminoglutaric acid
Diaminoadipic acid
Diaminopimelic acid
1,3-dimethylcyclohexane
2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Spectroscopic and Structural Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has found no publicly available detailed research findings. Despite a thorough review of scientific databases, chemical supplier information, and patent literature, specific experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography for this particular compound could not be located.

The inquiry sought to build a detailed scientific article based on the structural elucidation of this compound. The intended article was to be structured around an in-depth analysis of its spectroscopic characteristics, including:

¹H and ¹³C NMR analysis to determine the chemical environment of the hydrogen and carbon atoms.

Two-dimensional NMR techniques to establish the connectivity between atoms.

IR spectroscopy to identify the characteristic functional groups present in the molecule.

Mass spectrometry to determine the molecular weight and fragmentation pattern.

X-ray crystallography to define the absolute stereochemistry and solid-state conformation.

While the existence of the compound, particularly its (R)-enantiomer (CAS 1544241-64-6), is confirmed through various chemical supplier catalogs, these sources only provide basic information such as molecular formula (C₅H₁₂FNO) and purity. No experimental spectra or detailed analytical data were provided.

Searches for research articles or patents detailing the synthesis and comprehensive characterization of this compound were also unsuccessful in yielding the specific spectroscopic data required to fulfill the detailed outline of the proposed article. General information on the spectroscopic properties of related compounds, such as fluoroamino alcohols and β-fluoroamines, is available but does not substitute for the specific data of the target compound.

Consequently, without access to the necessary primary research data, a scientifically accurate and informative article on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time.

Properties

IUPAC Name

4-amino-3-fluoro-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FNO/c1-5(2,8)4(6)3-7/h4,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFKDKWENVIYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CN)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 4 Amino 3 Fluoro 2 Methyl 2 Butanol

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

The separation and quantification of 4-Amino-3-fluoro-2-methyl-2-butanol and its stereoisomers necessitate sophisticated chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the chemical purity and enantiomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Chiral HPLC methods are particularly crucial for separating and quantifying the enantiomers, which is essential as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

For the enantioseparation of fluorinated amino alcohols, polysaccharide-based chiral stationary phases (CSPs) have demonstrated significant success. nih.govscas.co.jpnih.gov Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® series) are often employed. scas.co.jp The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to differential retention of the enantiomers.

To enhance detection and improve chromatographic behavior, pre-column derivatization is a common strategy. nih.gov The primary amino group of this compound can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. Alternatively, a fluorescent tag can be introduced to increase sensitivity. A widely used derivatizing reagent for primary amines is o-phthaldialdehyde (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine or mercaptoethanol, which forms highly fluorescent isoindole derivatives. nih.gov

A typical HPLC method for the chiral analysis of a similar primary amino alcohol involved a Chiralcel OJ-3R column in a reversed-phase mode. nih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com The pH of the buffer and the concentration of the organic modifier are critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.gov

Table 1: Illustrative HPLC Parameters for Chiral Separation of Amino Alcohols

ParameterCondition
Column Chiralcel® OJ-3R (or similar polysaccharide-based CSP)
Mobile Phase 20mM Ammonium Formate : Acetonitrile (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Fluorescence (Ex: 345 nm, Em: 450 nm) (with OPA derivatization)
Injection Volume 10 µL

This table presents a hypothetical but representative set of conditions based on published methods for similar compounds. Actual conditions for this compound would require method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds, providing both separation and structural information. Due to the polar nature and low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.com

Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amino groups. sigmaaldrich.com Various silylating reagents can be employed, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and hexamethyldisilazane (B44280) (HMDS). sigmaaldrich.comnih.govrawdatalibrary.net These reagents replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the analyte. sigmaaldrich.com For amino alcohols, a two-step derivatization might be necessary to ensure complete silylation of both the hydroxyl and amino functionalities.

Once derivatized, the compound is introduced into the GC, where it is separated from other components on a capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used. The temperature program of the GC oven is optimized to achieve good resolution of the analyte peak from any impurities or by-products of the derivatization reaction.

The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. For a fluorinated compound like silylated this compound, the mass spectrum would be expected to show characteristic fragments resulting from the loss of methyl groups, the silyl (B83357) groups, and potentially fragments containing the fluorine atom. nist.gov The presence of fluorine can be identified by characteristic mass-to-charge ratios and isotopic patterns. The mass spectrometer can be operated in full-scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for quantitative analysis with high sensitivity and selectivity. nih.gov

Table 2: Representative GC-MS Analysis Parameters for Derivatized Amino Alcohols

ParameterCondition
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow
Oven Program Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min
Injector Temperature 250°C
MS Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range m/z 50-550

This table provides a plausible set of conditions for the analysis of derivatized this compound, based on general methods for amino alcohol analysis. Specific parameters would need to be optimized.

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Fluoro 2 Methyl 2 Butanol

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For 4-Amino-3-fluoro-2-methyl-2-butanol, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface.

Interactive Data Table: Predicted Optimized Geometrical Parameters for this compound
ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthC2C3-~1.54 Å
Bond LengthC3F-~1.40 Å
Bond LengthC4N-~1.47 Å
Bond LengthC2O-~1.43 Å
Bond AngleC1C2C3~109.5°
Bond AngleFC3C4~109.5°
Dihedral AngleH-N-C4-C3--Varies with conformation

Analysis of Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions. For this compound, the presence of the electronegative fluorine atom and the amino group is expected to significantly influence the distribution and energies of its frontier orbitals.

Interactive Data Table: Predicted Global Reactivity Descriptors for this compound
DescriptorFormulaPredicted Value
HOMO EnergyEHOMO~ -9.5 eV
LUMO EnergyELUMO~ 1.5 eV
Energy Gap (ΔE)ELUMO - EHOMO~ 11.0 eV
Electronegativity (χ)-(EHOMO + ELUMO)/2~ 4.0 eV
Chemical Hardness (η)(ELUMO - EHOMO)/2~ 5.5 eV
Chemical Softness (S)1/(2η)~ 0.09 eV-1
Electrophilicity Index (ω)χ2/(2η)~ 1.45 eV

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential (electron-poor), prone to nucleophilic attack. Green and yellow denote regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating their nucleophilic character. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, highlighting their electrophilic nature. The fluorine atom, due to its high electronegativity, would also contribute to a significant polarization of the charge distribution.

Computational Simulation of Spectroscopic Data (IR and NMR) for Validation

Computational methods can simulate spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, with a high degree of accuracy. nih.govresearchgate.net These simulations are invaluable for validating the computationally determined molecular structure and for aiding in the interpretation of experimental spectra. nih.gov By comparing the calculated vibrational frequencies and chemical shifts with experimental data, the reliability of the chosen computational model can be assessed.

For this compound, the simulated IR spectrum would show characteristic peaks for the O-H and N-H stretching vibrations, as well as C-F, C-N, and C-O bond vibrations. nih.gov The simulated ¹H and ¹³C NMR spectra would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, which would be highly sensitive to the local electronic environment influenced by the fluorine atom and the stereochemistry of the molecule.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies and Chemical Shifts for this compound
SpectrumFunctional Group / AtomPredicted Wavenumber (cm-1) / Chemical Shift (ppm)
IRO-H stretch~3300-3500
IRN-H stretch~3200-3400
IRC-H stretch~2850-3000
IRC-F stretch~1000-1100
¹H NMRCH(F)~4.0-4.5
¹H NMRCH₂(N)~2.8-3.2
¹³C NMRC(OH)~70-75
¹³C NMRC(F)~85-95

Prediction of Molecular Interactions and Ligand Binding Properties through Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. rjptonline.orgnih.gov This method is instrumental in drug discovery and design, as it helps to elucidate the binding mode and affinity of a potential drug candidate. mdpi.com The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding energy.

A hypothetical docking study of this compound could be performed against a relevant biological target. The results would reveal the key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-receptor complex. The amino and hydroxyl groups would be expected to act as hydrogen bond donors and acceptors, while the fluorine atom could participate in halogen bonding or other electrostatic interactions.

Conformational Analysis and Stereochemical Impact on Electronic Structure

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has multiple rotatable bonds and chiral centers, a thorough conformational analysis is essential. The presence of a fluorine atom can significantly influence the conformational preferences of a molecule due to stereoelectronic effects, such as the gauche effect. nih.govresearchgate.net

Pre Clinical Biological Activity and Mechanistic Studies of 4 Amino 3 Fluoro 2 Methyl 2 Butanol and Its Analogs

Investigation of Antioxidant Activities and Free Radical Scavenging Mechanisms

The antioxidant potential of amino alcohol derivatives has been a subject of scientific inquiry, with studies suggesting that these compounds can play a role in mitigating oxidative stress. The primary mechanism of action is often attributed to their ability to scavenge free radicals, thereby preventing cellular damage.

The free radical scavenging activity of these compounds is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. For instance, studies on various amino alcohol derivatives have demonstrated their capacity to donate a hydrogen atom or an electron to neutralize these reactive species. The efficiency of this scavenging activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency. researchgate.netnih.gov

The mechanism of free radical scavenging by amino alcohols can involve the transfer of a hydrogen atom from the hydroxyl or amino group to the radical, thus stabilizing it. The presence of a fluorine atom, as in 4-Amino-3-fluoro-2-methyl-2-butanol, can influence the electronic properties of the molecule, potentially modulating its antioxidant capacity. Fluorine's high electronegativity can affect the bond dissociation energies of neighboring N-H and O-H bonds, which in turn can impact the ease of hydrogen atom donation. nih.gov

While specific data for this compound is unavailable, the following table presents representative antioxidant activity data for some amino alcohol derivatives, illustrating the range of potencies observed in this class of compounds.

Compound/ExtractAssayIC50 Value (µg/mL)Reference
Cinnamic AcidDPPH0.18 biomedres.us
Cinnamyl AcetateDPPH0.16 biomedres.us
Vitamin C (Standard)DPPH0.12 biomedres.us
Anogeissus leiocarpus Stem Bark ExtractDPPH104.74 nih.gov
Butylated Hydroxyanisole (BHA) (Standard)DPPH112.05 nih.gov
Butylated Hydroxytoluene (BHT) (Standard)DPPH202.35 nih.gov
Ketone Derivative of Succinimide (BW1)DPPH10.84 nih.gov
Ketone Derivative of Succinimide (BW1)ABTS9.40 nih.gov
Ascorbic Acid (Standard)DPPH7.10 nih.gov

Assessment of Anti-proliferative Effects in In Vitro Cell-Based Models

The anti-proliferative potential of fluorinated compounds and amino alcohol derivatives against various cancer cell lines has been an active area of research. These studies aim to identify novel therapeutic agents that can inhibit the growth of cancer cells.

Cytotoxic Effects on Specific Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of fluoroamino alcohols and aminobutanol (B45853) analogs on a range of cancer cell lines. The introduction of a fluorine atom into a molecule can significantly enhance its biological activity, including its anti-proliferative effects. nih.gov This is often attributed to fluorine's ability to alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

The cytotoxic activity of these compounds is typically determined using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are commonly expressed as IC50 values, indicating the concentration of the compound that causes 50% inhibition of cell growth.

The following table summarizes the cytotoxic effects of several representative amino alcohol and fluorinated derivatives against various human cancer cell lines, showcasing the broad spectrum of activity and potency within this compound class.

CompoundCancer Cell LineIC50 Value (µM)Reference
Allo-gibberic acid-based aminoalcohol (Compound 16)HeLa, SiHa, A2780, MCF-7, MDA-MB-231< 5 nih.gov
Allo-gibberic acid-based aminoalcohol (Compound 35)MCF-7, MDA-MB-231Potent Inhibition nih.gov
Fluorine-containing proguanil (B194036) derivative (7a)A549, HCT116, MCF-7, HepG2, U87Lower than proguanil nih.gov
Fluorine-containing proguanil derivative (7d)A549, HCT116, MCF-7, HepG2, U87Lower than proguanil nih.gov
Fluorine-containing proguanil derivative (8e)A549, HCT116, MCF-7, HepG2, U87Lower than proguanil nih.gov

Elucidation of Cell Growth Inhibition Mechanisms

The mechanisms by which fluoroamino alcohols and their analogs inhibit cell growth are multifaceted and can involve various cellular pathways. One of the key mechanisms identified is the induction of apoptosis, or programmed cell death, in cancer cells. This is a crucial characteristic of an effective anti-cancer agent as it eliminates malignant cells without causing a significant inflammatory response.

Studies on some β-amino alcohol derivatives have shown that they can trigger apoptosis through the disruption of the actin cytoskeleton. This disruption prevents the formation of essential structures for cell migration and survival, such as lamellipodia and stress fibers, ultimately leading to cell death. depauw.edu

Furthermore, some fluorine-containing derivatives have been found to exert their anti-proliferative effects by modulating key signaling pathways involved in cell growth and proliferation. For instance, a study on fluorine-containing proguanil derivatives revealed that a representative compound upregulated the AMPK signaling pathway while downregulating the mTOR/4EBP1/p70S6K pathway. nih.gov The AMPK pathway is a critical regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cell growth and proliferation. The mTOR pathway, on the other hand, is a central regulator of cell growth, and its inhibition is a well-established strategy in cancer therapy.

Neuroprotective Research Modalities and Cellular Efficacy

The potential neuroprotective effects of amino alcohol derivatives are an emerging area of interest. Research in this field often utilizes in vitro cellular models of neurodegenerative diseases to assess the ability of these compounds to protect neurons from various insults.

Cellular models commonly used in neuroprotective research include primary neuronal cultures and neuronal cell lines such as SH-SY5Y. These cells can be subjected to neurotoxic stimuli, such as amyloid-beta peptides (Aβ) in models of Alzheimer's disease, to induce neuronal damage. The efficacy of a test compound is then evaluated by its ability to mitigate this damage and preserve cell viability.

While specific data on the neuroprotective effects of this compound is not available, studies on related aminonaphthoquinone derivatives have demonstrated their potential to protect neuronal cells from Aβ-induced toxicity. These compounds were shown to preserve cell viability and morphology in Aβ42-induced SH-SY5Y cells. nih.gov The proposed mechanisms for this neuroprotection often involve the modulation of key pathological pathways, such as the reduction of oxidative stress and the inhibition of enzymes like beta-secretase 1 (BACE1), which is involved in the production of Aβ. nih.gov

The introduction of a fluorine atom could potentially enhance the neuroprotective properties of amino alcohols by improving their ability to cross the blood-brain barrier and by modulating their interactions with target proteins within the central nervous system.

Molecular Interaction and Target Engagement Studies

Understanding the molecular interactions between a compound and its biological targets is crucial for elucidating its mechanism of action and for rational drug design. While specific target engagement studies for this compound have not been reported, the influence of fluorine on protein-ligand interactions has been extensively studied and provides a framework for understanding its potential behavior.

Protein-Ligand Binding Affinities and Interaction Profiling

The incorporation of fluorine into a ligand can significantly impact its binding affinity for a protein target. This is due to fluorine's unique properties, including its high electronegativity, small size, and the ability of the carbon-fluorine bond to participate in various non-covalent interactions.

Molecular docking studies are computational techniques used to predict the binding mode and affinity of a ligand to a protein. nih.govnih.govresearchgate.netresearchgate.net These studies can provide insights into the key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for binding. For instance, in silico studies on various derivatives have been used to predict their binding affinity to specific protein targets involved in diseases like cancer and bacterial infections. nih.govresearchgate.net

The presence of a fluorine atom can influence protein-ligand interactions in several ways:

Hydrogen Bonding: While the C-F bond is a weak hydrogen bond acceptor, it can still participate in favorable interactions with hydrogen bond donors in a protein's binding pocket.

Dipolar Interactions: The strong dipole of the C-F bond can lead to favorable electrostatic interactions with polar regions of the protein.

Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions, particularly when multiple fluorine atoms are present (a "fluorous" effect), which can contribute to tighter binding.

Conformational Effects: The introduction of fluorine can influence the preferred conformation of a ligand, potentially pre-organizing it for a more favorable binding to the protein.

While specific binding affinity data for this compound or its close analogs are not available, the principles of fluorine's role in molecular recognition suggest that this compound could exhibit unique interaction profiles with various biological targets.

Enzyme Mechanism Elucidation and Receptor Binding Investigations

While no studies have directly investigated the enzyme or receptor binding of this compound, research on similar small fluorinated organic molecules and amino alcohol derivatives provides some insights. For instance, the introduction of a fluorine atom can significantly alter the electronic properties of a molecule, potentially influencing its binding affinity and interaction with enzyme active sites or protein receptors. The electronegativity of fluorine can lead to stronger non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which are crucial for molecular recognition.

In a broader context, amino alcohol derivatives have been investigated as inhibitors of various enzymes. For example, certain L-amino alcohol derivatives have shown antifungal activity through the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in ergosterol (B1671047) biosynthesis. nih.gov Mechanistic studies of these compounds revealed that their antifungal potency was linked to their ability to bind to the active site of the enzyme. nih.gov

Role as a Mimic of Natural Substrates

Amino acid analogs are often designed to mimic natural amino acids, thereby interacting with biological systems that recognize and transport these essential molecules. Given its structural resemblance to natural amino acids, this compound could potentially act as a mimic. The presence of the amino and carboxyl-like (hydroxyl) groups suggests possible interactions with amino acid transporters and enzymes involved in amino acid metabolism.

The strategic placement of a fluorine atom can enhance the molecule's stability against metabolic degradation and may alter its binding mode to target proteins compared to its non-fluorinated counterparts.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

There are no published structure-activity relationship (SAR) studies specifically for derivatives of this compound. However, SAR studies on other classes of compounds, such as 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have demonstrated the significant impact of fluorine substitution on biological activity. In one study, the replacement of a methoxy (B1213986) group with a fluorine atom at the 3-position resulted in a decrease in inhibitory activity against 12-lipoxygenase. nih.gov This highlights that the effect of fluorination is highly context-dependent and relies on the specific molecular scaffold and its biological target.

For amino alcohol derivatives, SAR studies have shown that stereochemistry and the nature of substituents play a critical role in their biological effects. For instance, in a series of antifungal L-amino alcohol derivatives, only the S-configuration isomers displayed activity. nih.gov

Influence on Cellular Transport Systems and Transporter Interactions

The structure of this compound, containing an amino group and a hydroxyl group, suggests potential interactions with amino acid transport systems. These transporters are crucial for cellular uptake of amino acids and are often exploited for drug delivery.

Amino Acid Transporter System L Interactions

The L-type amino acid transporter (LAT) system is a family of sodium-independent transporters that mediate the transport of large neutral amino acids, such as leucine (B10760876) and phenylalanine. nih.gov Some amino acid analogs and derivatives are known to interact with these transporters. For example, 4-borono-2-18F-fluoro-phenylalanine (18F-FBPA), an amino acid analog used in boron neutron capture therapy, is taken up by cells via L-type amino acid transporter 1 (LAT1). nih.gov The expression of LAT1 has been correlated with the accumulation of 18F-FBPA in tumor cells. nih.gov Given its structure as an amino acid analog, it is plausible that this compound could also interact with LAT systems, although this remains to be experimentally verified.

Amino Acid Transporter System ASC Interactions

The Alanine-Serine-Cysteine (ASC) transport system is another important family of amino acid transporters. Specifically, ASCT2 (SLC1A5) is a sodium-dependent transporter for neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands for glutamine. The development of inhibitors for ASCT2 is an active area of research. Novel inhibitors, such as 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, have been identified that effectively block glutamine transport mediated by ASCT2. nih.gov The potential for this compound to interact with ASCT2 or other ASC transporters has not been investigated.

Modulation of Metabolic Pathways in Biological Systems

There is no direct evidence on how this compound might modulate metabolic pathways. However, as a potential amino acid mimic, it could interfere with amino acid metabolism. Fluorinated analogs of natural substrates are known to sometimes act as "suicide inhibitors" of enzymes, where the enzyme converts the analog into a reactive species that irreversibly inactivates the enzyme.

Furthermore, if the compound interacts with amino acid transporters, it could disrupt the intracellular balance of amino acids, which in turn could affect various metabolic pathways, including the mTOR pathway, which is a key regulator of cell growth and metabolism and is sensitive to amino acid availability. mdpi.com

Impact on Amino Acid Metabolism Pathways

No studies were identified that investigated the influence of this compound on the metabolic pathways of amino acids. Research into how the structural features of this fluorinated amino alcohol might interact with enzymes or transport systems involved in amino acid biosynthesis, degradation, or interconversion is not present in the available scientific literature.

Influence on Related Butanol Metabolic Pathways

Similarly, there is a lack of information concerning the effects of this compound on butanol metabolic pathways. The metabolic fate of this compound, and whether it or its analogs influence the enzymes involved in the metabolism of other butanol isomers, has not been documented in pre-clinical studies.

Applications in Advanced Materials and Chemical Biology Research

Role as Chiral Building Blocks in Asymmetric Synthesis

The presence of stereogenic centers and fluorine in 4-Amino-3-fluoro-2-methyl-2-butanol makes it a highly attractive chiral building block for asymmetric synthesis. Chiral molecules are crucial in pharmaceuticals, agrochemicals, and materials science, where often only one enantiomer exhibits the desired activity. The synthesis of enantiomerically pure compounds is a significant challenge, and the use of pre-existing chiral synthons is a powerful strategy. beilstein-journals.orgnih.gov

The fluorinated amino alcohol moiety can be incorporated into larger, more complex molecules, imparting specific stereochemistry and altering the properties of the final product. The fluorine atom, for instance, can influence reaction pathways and the conformational preferences of the resulting molecules due to its steric and electronic effects. nih.gov The development of synthetic routes to access such chiral fluorinated amino alcohols often involves sophisticated catalytic methods to ensure high enantiomeric purity. beilstein-journals.org

The utility of chiral building blocks like this compound is predicated on their ability to be chemically transformed into a variety of derivatives without compromising their stereochemical integrity. This allows for the systematic exploration of chemical space in the development of new bioactive compounds and materials. The table below illustrates the general properties of chiral building blocks relevant to this compound.

PropertyDescriptionRelevance to this compound
Chirality The property of a molecule that is non-superimposable on its mirror image.The specific (3R) configuration is crucial for its application in stereoselective synthesis. achemblock.comnih.gov
Functionality The presence of reactive groups (amino and hydroxyl) that allow for further chemical modification.The amino and hydroxyl groups serve as handles for covalent attachment to other molecules.
Fluorination The presence of one or more fluorine atoms.The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final product. acs.orgnih.gov
Structural Rigidity The defined spatial arrangement of atoms.The stereocenters influence the three-dimensional structure of molecules synthesized from it.

Utility in Biochemical Research as Molecular Probes and Tools for Mechanistic Studies

Fluorinated molecules are increasingly utilized as probes in biochemical and medicinal chemistry research. The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to study the interactions of fluorinated molecules with biological macromolecules like proteins and enzymes. nih.gov

While direct studies on this compound as a molecular probe are not extensively documented, its structural motifs suggest significant potential. By incorporating this compound into a ligand for a specific biological target, researchers can use ¹⁹F NMR to monitor binding events, conformational changes, and ligand-protein dynamics. The chemical shift of the fluorine atom is highly sensitive to its local environment, providing valuable information about its interactions within a binding pocket.

Furthermore, the introduction of a fluorine atom can serve as a tool for mechanistic studies of enzymes. The high electronegativity of fluorine can alter the electronic properties of a substrate or inhibitor, allowing researchers to probe the importance of specific electronic interactions in the catalytic mechanism. The metabolic stability conferred by the C-F bond can also be exploited to create enzyme inhibitors that are resistant to degradation, facilitating structural and functional studies.

Exploratory Research in Agrochemical Development for Crop Protection Applications

The agrochemical industry continuously seeks new active ingredients with improved efficacy, selectivity, and environmental profiles. The incorporation of fluorine has been a highly successful strategy in the development of modern pesticides. mdpi.com Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, leading to more potent and longer-lasting effects.

Amino alcohols and their derivatives have been investigated as potential leads for new insecticides and fungicides. nih.gov The structural features of this compound, combining a fluorinated backbone with an amino alcohol functionality, make it a candidate for exploratory screening in agrochemical discovery programs. The chirality of the molecule could also play a critical role in its selective activity against specific pests while minimizing effects on non-target organisms.

Research in this area would involve the synthesis of a library of compounds derived from this compound, followed by systematic screening for herbicidal, insecticidal, or fungicidal activity. The data from such studies would help to establish structure-activity relationships and guide the design of more potent and selective agrochemicals.

Design and Synthesis of Advanced Fluorinated Derivatives for Targeted Research

The true potential of this compound lies in its use as a scaffold for the design and synthesis of advanced fluorinated derivatives with tailored properties for specific research applications. The amino and hydroxyl groups provide convenient points for chemical modification, allowing for the attachment of various functional groups, pharmacophores, or reporter tags.

For instance, in medicinal chemistry, this building block could be used to synthesize novel drug candidates where the fluorinated amino alcohol moiety is a key component for biological activity or for optimizing pharmacokinetic properties. nih.gov The synthesis of such derivatives often relies on robust and versatile chemical reactions that are compatible with the existing functional groups. nih.gov

The development of new synthetic methodologies to create libraries of derivatives from this compound is an active area of research. These methods aim to be efficient, scalable, and allow for a high degree of structural diversification. The table below summarizes potential areas for the design of advanced derivatives.

Research AreaPotential Derivative DesignRationale
Medicinal Chemistry Incorporation into peptide mimics or small molecule inhibitors.To enhance metabolic stability, binding affinity, and cell permeability of drug candidates. nih.govnumberanalytics.com
Materials Science Polymerization or surface functionalization.To create fluorinated polymers or surfaces with unique properties like hydrophobicity or biocompatibility. numberanalytics.com
Chemical Biology Attachment of fluorescent dyes or biotin (B1667282) tags.To create chemical probes for studying biological processes.
Catalysis Synthesis of chiral ligands for asymmetric catalysis.The chiral backbone could induce stereoselectivity in metal-catalyzed reactions.

Future Directions and Emerging Research Avenues for 4 Amino 3 Fluoro 2 Methyl 2 Butanol

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

There are currently no published novel synthetic routes specifically for 4-Amino-3-fluoro-2-methyl-2-butanol. However, the broader field of organic synthesis offers potential strategies that could be adapted for its production with a focus on efficiency and sustainability.

General approaches to synthesizing chiral amino alcohols often involve asymmetric synthesis, which is crucial for producing single enantiomers that may have distinct biological activities. wordpress.com Techniques such as asymmetric hydrogenation and aminohydroxylation are common for creating chiral centers in amino alcohol frameworks. For the introduction of the fluorine atom, methods like nucleophilic fluorination of epoxides or the use of fluorinated building blocks could be employed.

The principles of green chemistry are increasingly important in pharmaceutical synthesis. These principles would guide the development of any new synthetic route for this compound towards using less hazardous substances, reducing waste, and improving energy efficiency. Biocatalysis, which uses enzymes to perform chemical transformations, represents a promising green approach for the synthesis of complex chiral molecules, including fluorinated compounds.

Table 1: Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesKey Considerations
Asymmetric SynthesisProduction of specific stereoisomers.Catalyst selection, reaction conditions.
Fluorination of PrecursorsDirect introduction of fluorine.Regio- and stereoselectivity.
Green Chemistry ApproachesReduced environmental impact.Use of benign solvents, atom economy.
BiocatalysisHigh selectivity, mild conditions.Enzyme availability and stability.

Advanced Computational Modeling for Predictive Research and Drug Design

In the absence of specific research, the application of advanced computational modeling to this compound can only be discussed in general terms. Computational tools are vital in modern drug discovery for predicting the properties and potential biological activities of new chemical entities.

Techniques like molecular docking could be used to simulate the interaction of this compound with various protein targets. This would help in identifying potential biological pathways it might influence. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, could also be developed once initial biological data becomes available. Machine learning and artificial intelligence are increasingly being used to build more sophisticated predictive models for drug-like properties and potential toxicity.

Table 2: Potential Computational Approaches for this compound

Computational MethodApplication in Drug DiscoveryPotential for this compound
Molecular DockingPredicting binding to protein targets.Identification of potential biological targets.
QSAR ModelingCorrelating structure with activity.Guiding the design of more potent analogs.
Molecular DynamicsSimulating molecular motion and interactions.Understanding binding stability and conformational changes.
Predictive ToxicologyAssessing potential adverse effects.Early-stage safety assessment.

Exploration of Undiscovered Biological Activities and Underlying Mechanisms

The biological activities of this compound have not been reported in the scientific literature. The presence of the fluorine atom and the amino alcohol functional group suggests that the compound could have interesting pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Amino alcohol structures are present in many biologically active molecules.

Future research would need to involve screening this compound against a wide range of biological targets to uncover any potential therapeutic effects. This could include assays for enzymatic inhibition, receptor binding, and antimicrobial activity. Once a biological activity is identified, further studies would be necessary to elucidate the underlying mechanism of action.

Integration with High-Throughput Screening Technologies for New Applications and Target Identification

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of thousands of compounds against a specific biological target. Should this compound become part of a chemical library, it could be integrated into HTS campaigns.

The process would involve developing robust and miniaturized assays suitable for automation. If the compound shows activity in a primary screen, it would then undergo further testing to confirm its effects and determine its potency and selectivity. HTS could be instrumental in identifying novel biological targets for this compound and in discovering new potential therapeutic applications. The structural information from such studies could also inform the design of focused libraries of related compounds for further screening.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-3-fluoro-2-methyl-2-butanol?

A multi-step synthesis is typically required, involving fluorination and amine protection. For example, analogous fluorinated amines (e.g., 4-Fluoro-2-methylaniline) are synthesized via nucleophilic substitution using fluorinating agents like KF or Selectfluor®, followed by deprotection of the amino group . Key steps include:

  • Protecting the amino group with Boc or Fmoc to prevent side reactions during fluorination.
  • Using anhydrous conditions to ensure reagent stability (as emphasized for fluorinated compounds in ).
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure, while ¹⁹F NMR identifies fluorine substitution patterns (as used for 2-Amino-4-fluorophenol ).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., -NH₂, -OH) and hydrogen bonding.
  • Melting Point Analysis : Critical for purity assessment, though discrepancies may arise due to polymorphic forms (see advanced FAQs) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound?

The compound has two chiral centers (C2 and C3), making stereochemical analysis vital. Techniques include:

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • Polarimetry : Measures optical rotation to confirm enantiomeric excess.
  • X-ray Crystallography : Resolves absolute configuration, though limited by crystal formation challenges. Studies on similar fluorinated amines highlight fluorine’s electronegativity altering electron density at chiral centers, impacting hydrogen-bonding interactions .

Q. What experimental strategies stabilize this compound under acidic/basic conditions?

  • pH Buffering : Use phosphate (pH 6–8) or acetate buffers (pH 4–5.5) to avoid degradation of the amine and hydroxyl groups.
  • Low-Temperature Storage : Store at 2–8°C in amber vials to prevent thermal decomposition (as recommended for amino-fluoro compounds in ).
  • Inert Atmosphere Handling : Conduct reactions under nitrogen/argon to minimize oxidation.

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point, solubility)?

Discrepancies often stem from impurities, polymorphs, or measurement protocols. Mitigation strategies:

  • Reproducibility Checks : Repeat experiments using standardized methods (e.g., differential scanning calorimetry for melting points).
  • Purity Validation : Use HPLC with UV/ELSD detectors (≥98% purity threshold) .
  • Computational Modeling : Predict solubility via COSMO-RS or molecular dynamics simulations . For example, 2-Amino-4-fluorobenzoic acid exhibits a melting range of 188–196°C, highlighting variability even in structurally similar compounds .

Application-Oriented Questions

Q. What role does the fluorine atom play in modulating biological activity in drug discovery?

Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. In fluorinated anilines (e.g., 2-Amino-4-fluorophenol), the fluorine atom reduces basicity of the amine, altering receptor-binding kinetics . Key considerations:

  • SAR Studies : Compare fluorine’s position (C3 vs. C4) on bioactivity.
  • Metabolic Profiling : Assess oxidative defluorination using liver microsomes.

Q. How can researchers design degradation studies to evaluate environmental impacts?

  • Hydrolysis Studies : Monitor decomposition in aqueous buffers (pH 3–10) at 25–60°C.
  • Photostability Tests : Expose to UV light (300–400 nm) to simulate environmental conditions.
  • Ecotoxicology Assays : Use Daphnia magna or algae to assess aquatic toxicity (as outlined for fluorinated phenols in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.